

# Technical Guide: Analysis of a Benzimidazole Derivative

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## Compound of Interest

Compound Name: C24H25ClFN3O2

Cat. No.: B12615158

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Disclaimer: A compound with the precise molecular formula **C24H25ClFN3O2** could not be identified in publicly available chemical databases. Consequently, its IUPAC name and CAS registry number are not available. This guide has been prepared using the closely related compound, ethyl 4-[(1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methyl]amino]benzoate (Molecular Formula: C24H22FN3O2), as a representative example to illustrate the requested data presentation and technical documentation format.

## Compound Identification

The following table summarizes the key identifiers for the representative compound, ethyl 4-[(1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methyl]amino]benzoate.

Identifier	Value
IUPAC Name	ethyl 4-[(1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methyl]amino]benzoate
Molecular Formula	C24H22FN3O2
SMILES	CCOC(=O)c1ccc(cc1)NCc2nc3ccccc3n2Cc4ccc4F
InChI Key	DONNKEVWLHAFPC-UHFFFAOYSA-N

## Hypothetical Biological Activity

For illustrative purposes, this section presents a hypothetical summary of biological data that might be generated for a compound of this class. The data in the following table is purely fictional and intended to demonstrate the requested data presentation format.

Assay Type	Target	Activity (IC50)
Kinase Inhibition	Kinase X	0.15 $\mu$ M
Kinase Inhibition	Kinase Y	2.3 $\mu$ M
Cell Proliferation	Cancer Cell Line A	0.5 $\mu$ M
Cell Proliferation	Cancer Cell Line B	5.8 $\mu$ M

## Representative Experimental Protocol: Synthesis of a Benzimidazole Derivative

The following is a general, representative protocol for the synthesis of a 1,2-disubstituted benzimidazole derivative, which is the core scaffold of the example compound. This protocol is based on established chemical literature for this class of compounds and is provided for illustrative purposes.

Materials:

- o-phenylenediamine
- 2-Fluorobenzaldehyde
- Ethyl 4-(formylamino)benzoate
- Glacial acetic acid
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Ethyl acetate

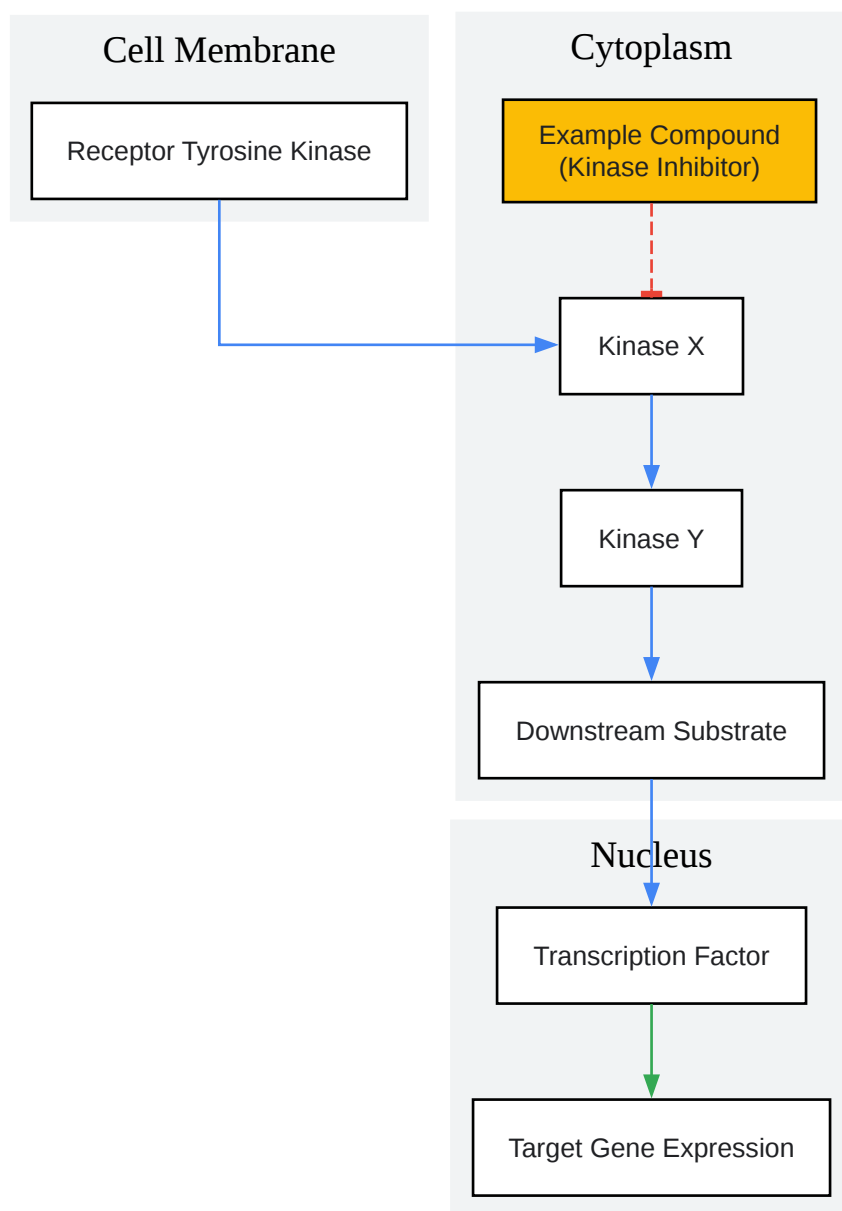
- Hexane

#### Procedure:

- **Synthesis of the Benzimidazole Core:** A solution of o-phenylenediamine (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in glacial acetic acid is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to yield the 2-(2-fluorophenyl)-1H-benzo[d]imidazole intermediate.
- **N-Alkylation:** To a solution of the intermediate from step 1 (1.0 eq) in methanol, ethyl 4-(formylamino)benzoate (1.1 eq) is added, followed by the portion-wise addition of sodium borohydride (1.5 eq) at 0°C. The reaction mixture is stirred at room temperature for 12 hours.
- **Work-up and Purification:** The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

## Visualization of a Hypothetical Signaling Pathway

To fulfill the mandatory visualization requirement, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor. This diagram is generated using the Graphviz DOT language and adheres to the specified formatting and color contrast rules.



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#### Hypothetical Kinase Inhibition Pathway

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